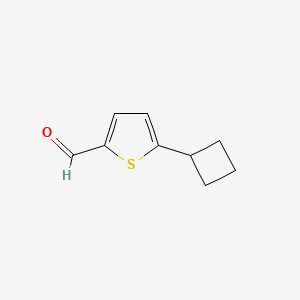
5-Cyclobutyl-2-thiophenecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclobutyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₀OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-thiophenecarboxaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position of the thiophene ring. The cyclobutyl group can be introduced through a subsequent alkylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
5-Cyclobutyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: 5-Cyclobutyl-2-thiophenecarboxylic acid.
Reduction: 5-Cyclobutyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
5-Cyclobutyl-2-thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Cyclobutyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their stability and activity .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxaldehyde: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
Uniqueness
5-Cyclobutyl-2-thiophenecarboxaldehyde is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of steric factors in chemical and biological systems .
属性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
5-cyclobutylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H10OS/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-7H,1-3H2 |
InChI 键 |
ULTQEXBJXQMQCT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B13927838.png)
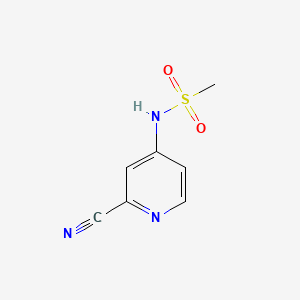
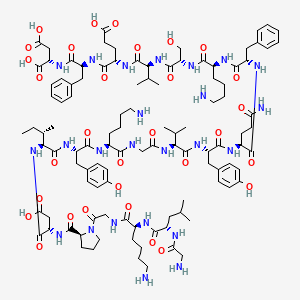
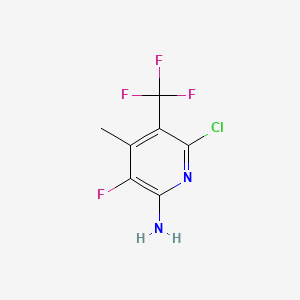
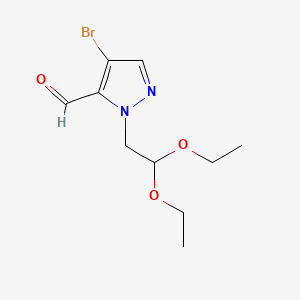
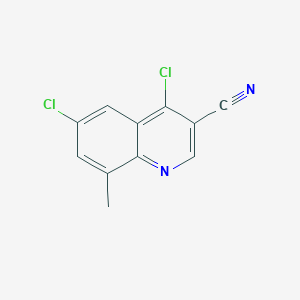
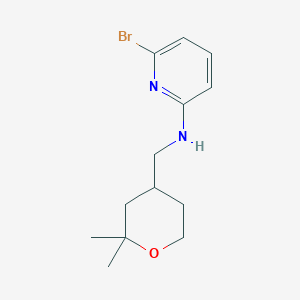

![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
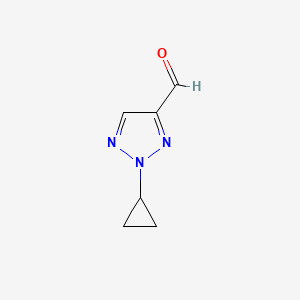
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)

![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

